Lipophilicity and Hydrogen Bonding Comparison vs. 3-(Trifluoromethyl)quinoxaline
The introduction of the hydrazino group at the 2-position alters key physicochemical properties compared to the simpler analog 3-(trifluoromethyl)quinoxaline. The target compound exhibits a calculated LogP of 2.99 and an increased hydrogen bond donor/acceptor count (4 acceptors, 2 donors) . While direct experimental LogP values for the comparator are not consistently reported, the increased polar surface area (predicted TPSA of 63.83 Ų ) and additional hydrogen bonding capacity of the hydrazino derivative are predicted to improve aqueous solubility and influence protein binding compared to the parent compound .
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bonding |
|---|---|
| Target Compound Data | LogP 2.99; H-Acceptors: 4; H-Donors: 2; TPSA: 63.83 Ų |
| Comparator Or Baseline | 3-(Trifluoromethyl)quinoxaline (no hydrazino group); H-Acceptors: 2; H-Donors: 0 |
| Quantified Difference | ΔLogP: Not directly comparable; ΔH-Bond Acceptors: +2; ΔH-Bond Donors: +2 |
| Conditions | In silico predictions using ACD/Labs or similar algorithms |
Why This Matters
Significantly different physicochemical properties dictate that the hydrazino derivative will have a distinct ADME/PK profile in biological assays, making it a non-substitutable chemical tool.
